4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Overview
Description
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
The synthesis of 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Scientific Research Applications
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group plays a crucial role in its biological activity, potentially inhibiting enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide stands out due to its unique combination of a sulfonylamino group and a pentanamide chain. Similar compounds include:
- 4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)14-20(21(24)22-17(4)18-8-6-5-7-9-18)23-27(25,26)19-12-10-16(3)11-13-19/h5-13,15,17,20,23H,14H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRXWSQCLJVRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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